molecular formula C21H22N2O4 B2745034 N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide CAS No. 887893-49-4

N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide

Cat. No.: B2745034
CAS No.: 887893-49-4
M. Wt: 366.417
InChI Key: YRRXQRATURCCIM-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its presence in many biologically active molecules, and a methoxyphenyl group, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step usually involves the amidation of the carboxylic acid group with 3-pentanamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl group can enhance its binding affinity to certain enzymes or receptors, while the benzofuran core can facilitate its penetration into biological membranes. This compound may exert its effects by modulating signaling pathways or inhibiting specific enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)cinnamamide
  • N-(3-methoxyphenyl)acetamide
  • N-(3-methoxyphenyl)thiourea

Uniqueness

N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core and a methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity and specificity in targeting certain molecular pathways .

Biological Activity

N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O3C_{19}H_{24}N_{2}O_{3} with a molecular weight of approximately 320.41 g/mol. The compound features a benzofuran ring, a carboxamide group, and a methoxyphenyl moiety, which collectively contribute to its unique chemical properties and biological activities.

This compound exhibits various mechanisms of action that underpin its biological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Binding Interactions : It is hypothesized that the compound interacts with key biomolecules, influencing their activity and potentially modulating gene expression.
  • Anthelmintic Activity : In vitro studies have indicated significant anthelmintic properties against nematodes such as Toxocara canis, showing comparable efficacy to established drugs like albendazole while exhibiting lower cytotoxicity towards human cell lines.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description Efficacy
AnthelminticEffective against Toxocara canisComparable to albendazole
CytotoxicityLower cytotoxicity in human cell linesSafe for therapeutic use
Enzyme InteractionPotential inhibition of metabolic enzymesNeeds further investigation

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Anthelmintic Efficacy : A study demonstrated the compound's effectiveness against Toxocara canis, showing time- and concentration-dependent effects on parasite viability. The mechanism appears to involve disruption of metabolic processes in the parasite.
  • Pharmacokinetic Properties : The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets. This property is crucial for developing effective therapeutic agents.
  • Case Studies : In a comparative study involving multiple compounds with similar structures, this compound was noted for its unique profile, indicating a need for further exploration into its structure-activity relationships (SAR) to optimize its efficacy .

Future Directions

The exploration of this compound's biological activity presents several avenues for future research:

  • In Vivo Studies : Conducting animal models to validate the anthelmintic efficacy observed in vitro and assess potential side effects.
  • Mechanistic Studies : Detailed investigations into the specific enzymes and pathways affected by the compound will enhance understanding of its pharmacological profile.
  • Derivatives Development : Synthesis of derivatives could lead to compounds with improved potency or reduced toxicity, broadening therapeutic applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-4-12-18(24)23-19-16-10-5-6-11-17(16)27-20(19)21(25)22-14-8-7-9-15(13-14)26-2/h5-11,13H,3-4,12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRXQRATURCCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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